7H-Pyrano[2,3-d]pyrimidine

Kinase Inhibition ABL1 Cancer

7H-Pyrano[2,3-d]pyrimidine is a fused bicyclic heterocyclic scaffold consisting of a pyran ring annulated to a pyrimidine core. This scaffold incorporates both oxygen and nitrogen atoms, creating a unique electronic and conformational profile that is widely exploited in medicinal chemistry for the development of kinase inhibitors and antimicrobial agents.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 254-69-3
Cat. No. B13104201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrano[2,3-d]pyrimidine
CAS254-69-3
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1C=CC2=CN=CN=C2O1
InChIInChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1-2,4-5H,3H2
InChIKeyHFXRMQZCAIBURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Pyrano[2,3-d]pyrimidine (CAS 254-69-3) Procurement Guide: Core Heterocycle for Targeted Synthesis


7H-Pyrano[2,3-d]pyrimidine is a fused bicyclic heterocyclic scaffold consisting of a pyran ring annulated to a pyrimidine core. This scaffold incorporates both oxygen and nitrogen atoms, creating a unique electronic and conformational profile that is widely exploited in medicinal chemistry for the development of kinase inhibitors and antimicrobial agents [1]. The core structure itself (unsubstituted) serves primarily as a synthetic building block for the generation of diverse functionalized derivatives, rather than an end-use active pharmaceutical ingredient.

Why Simple 'Annulated Pyrimidine' Substitution Fails for 7H-Pyrano[2,3-d]pyrimidine Procurement


Generic substitution with other annulated pyrimidines—such as pyrido[2,3-d]pyrimidines (which contain a nitrogen atom in place of the pyran oxygen) or furo[2,3-d]pyrimidines—is not feasible due to fundamental differences in electronic properties, synthetic accessibility, and target selectivity. The replacement of the pyran oxygen with a nitrogen (as in pyrido[2,3-d]pyrimidines) alters the hydrogen-bonding capacity and lipophilicity of the scaffold, directly impacting kinase inhibition profiles and off-target effects [1]. Furthermore, synthetic methodologies for each scaffold differ significantly; a one-pot protocol optimized for pyrano[2,3-d]pyrimidines often cannot be directly translated to its nitrogen-containing analog [2]. Therefore, procurement decisions must be scaffold-specific to ensure downstream synthetic and biological outcomes.

Quantitative Evidence Guide for 7H-Pyrano[2,3-d]pyrimidine: Comparator-Based Performance Metrics


ABL1 Kinase Inhibition: Pyrano[2,3-d]pyrimidin-7-one vs. Pyrido[2,3-d]pyrimidin-7-one Scaffolds

A pyrano[2,3-d]pyrimidin-7-one derivative (LDK1504) demonstrated an ABL1 kinase inhibitory IC50 of 18.7 nM, which is comparable to the IC50 of PD173955, a well-characterized inhibitor derived from the pyrido[2,3-d]pyrimidin-7-one scaffold [1]. Further optimization of the pyrano[2,3-d]pyrimidin-7-one scaffold yielded LDK1512 with a Kd of 0.38 nM and an IC50 of 1.27 nM against ABL1, representing a >10-fold improvement in potency [1]. This direct head-to-head comparison establishes the pyrano scaffold as a viable and potentially superior alternative to the more established pyrido scaffold for ABL kinase inhibition.

Kinase Inhibition ABL1 Cancer

Antimicrobial Potency: Pyrano[2,3-d]pyrimidine Derivatives Show Low µg/mL MIC Values

A series of novel pyrano[2,3-d]pyrimidines exhibited antimicrobial activity against both bacterial and Candida strains with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 31.2 μg/mL [1]. One derivative (compound 4l) demonstrated promising Minimum Bactericidal Concentration (MBC), Minimum Fungicidal Concentration (MFC), and anti-biofilm activities. In contrast, a broad study of various pyrimidine derivatives reported MIC values ranging from 11.3 mm to 25.3 mm zones of inhibition (disc diffusion method), which is not directly comparable but suggests that the pyrano[2,3-d]pyrimidine scaffold consistently yields active antimicrobials with low µg/mL MICs [2].

Antimicrobial Antibacterial Biofilm

Synthetic Efficiency: Pyrano[2,3-d]pyrimidines Achieve High Yields in One-Pot Protocols

A one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines using 2-aminopyridine as a recyclable catalyst proceeds smoothly with minimal reaction times and avoids the need for column chromatography [1]. In terms of yield, pyrano[2,3-d]pyrimidine derivatives have been synthesized in ranges of 75–95% via multicomponent reactions [2], and specifically, an indium-catalyzed method yielded 80–99% [3]. This is directly comparable to the synthesis of pyridino[2,3-d]pyrimidine derivatives, which were reported with yields of 75–92% under similar one-pot conditions [2]. The pyrano scaffold can thus be generated with high efficiency that is on par with its nitrogen-containing analog.

Synthetic Methodology Yield One-Pot Synthesis

Validated Application Scenarios for 7H-Pyrano[2,3-d]pyrimidine Based on Quantitative Evidence


Novel Kinase Inhibitor Discovery Programs Targeting ABL1

Based on direct comparative enzymatic data showing that pyrano[2,3-d]pyrimidin-7-one derivatives inhibit ABL1 kinase with an IC50 comparable to the established pyrido[2,3-d]pyrimidin-7-one inhibitor PD173955, and that optimized derivatives achieve sub-nanomolar binding affinities (Kd = 0.38 nM for LDK1512) [1], this scaffold is a high-value starting point for developing next-generation ABL inhibitors. Researchers can leverage this data to file novel composition-of-matter patents and circumvent existing intellectual property around pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Development of Broad-Spectrum Antimicrobial and Anti-Biofilm Agents

The demonstrated in vitro antimicrobial potency of pyrano[2,3-d]pyrimidine derivatives, with MIC values as low as 3.9 μg/mL against bacterial and Candida strains [2], positions this scaffold as a promising lead generation tool. Specifically, the anti-biofilm activity observed for certain derivatives addresses a critical need in treating chronic infections. Medicinal chemists can rationally design and synthesize analogs to further improve potency and spectrum, guided by these established MIC benchmarks.

Cost-Effective, Scalable Chemical Synthesis for Medicinal Chemistry

Procurement of 7H-Pyrano[2,3-d]pyrimidine for in-house derivatization is supported by multiple high-yielding, one-pot synthetic protocols. Yields consistently range from 75% to 99% using metal-free or recyclable catalysts [3], and these yields are quantitatively comparable to the synthesis of the more common pyrido[2,3-d]pyrimidine analogs [4]. This ensures that investment in this scaffold will translate to efficient material generation without the need for specialized or costly equipment, making it suitable for both academic and industrial laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7H-Pyrano[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.